Methyllycaconitine citrate is a potent antagonist of the nicotinic acetylcholine receptors, particularly targeting the α7 subtype. This compound is derived from the plant genus Delphinium, commonly known as larkspurs, which are known for their toxic alkaloids. Methyllycaconitine has gained attention not only for its pharmacological properties but also for its potential therapeutic applications in various neurological conditions.
Methyllycaconitine was first isolated from Delphinium brownii and later from Delphinium elatum. Its toxicological properties have been studied extensively due to its role as a principal toxin in larkspur poisoning incidents affecting livestock in North America. The citrate form is the most commonly used in research settings, enhancing its solubility and stability for laboratory applications .
Methyllycaconitine is classified as a diterpenoid alkaloid, specifically a nor-diterpenoid, due to its unique carbon skeleton that consists of 19 carbon atoms. The compound features a complex structure that includes several functional groups, making it a significant subject of study in pharmacology and toxicology .
The synthesis of methyllycaconitine and its analogs involves several steps, primarily focusing on the formation of the bicyclic core and subsequent modifications to introduce various side chains.
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yields and maintain structural integrity. Analytical techniques such as nuclear magnetic resonance spectroscopy are employed to confirm the structure of synthesized compounds .
Methyllycaconitine citrate has a complex molecular structure characterized by multiple functional groups:
The compound exhibits specific stereochemistry that is crucial for its interaction with nicotinic receptors. Its optical rotation has been noted at +49° in alcohol solutions, indicating its chiral nature .
Methyllycaconitine can undergo various chemical reactions typical of alkaloids:
The potency of methyllycaconitine as an antagonist is quantified through binding affinity studies, where it demonstrates strong competition against tritiated ligands like propionyl-α-bungarotoxin at α7 nicotinic receptors (K_i = 1.4 nM) .
Methyllycaconitine acts primarily by binding to nicotinic acetylcholine receptors, particularly those containing the α7 subunit. This binding prevents acetylcholine from activating these receptors, leading to:
Studies have shown that methyllycaconitine can attenuate neurotoxic effects induced by substances such as methamphetamine in animal models, suggesting its potential utility in neuroprotective strategies .
Methyllycaconitine is utilized extensively in pharmacological research due to its ability to selectively inhibit nicotinic acetylcholine receptors:
Methyllycaconitine (MLA) citrate is a norditerpenoid alkaloid derived primarily from Delphinium species (larkspurs). Its core structure consists of a complex pentacyclic aconitane skeleton with 19 carbon atoms, classified as a nor-diterpenoid due to biosynthetic loss of one carbon atom relative to typical diterpenoids [2]. The molecular formula of the free base is C₃₇H₅₀N₂O₁₀ (molar mass: 682.811 g·mol⁻¹), while the citrate salt form is C₄₃H₅₈N₂O₁₇ (molar mass: 874.92 g·mol⁻¹) [1] [4].
A defining structural feature is the N-(2-carboxyphenyl)-methylsuccinamido ester moiety, a rare functional group among natural products [2]. Stereochemical complexity arises from eight chiral centers, with the C-1 methoxy group confirmed to adopt the α-configuration, correcting earlier erroneous β-assignments [2] [4]. The absolute configuration was resolved through X-ray crystallography of derivatives, confirming the relative orientations of C-1, C-4(S), C-6, C-14, and C-16 [2].
Table 1: Molecular Identity of Methyllycaconitine Citrate
Property | Free Base | Citrate Salt |
---|---|---|
Molecular Formula | C₃₇H₅₀N₂O₁₀ | C₄₃H₅₈N₂O₁₇ |
Molar Mass (g·mol⁻¹) | 682.81 | 874.92 |
Canonical SMILES | CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C | COC(=O)C1=CC=CC=C1N1C(=O)CC(C1=O)C.COC1C2C(OC)CC3(OC)C(C(C4(CC5C6C3C2C6OC)C4(OC)CC1N(CC)C)O |
Chiral Centers | 8 | 8 |
MLA citrate exhibits distinct solubility profiles: freely soluble in chloroform and DMSO (116.67 mg/mL), moderately soluble in water (2.18 mg/mL), but insoluble in non-polar solvents [2] [7]. Its crystalline form remains elusive—the free base exists as an amorphous solid with a melting point of 128°C, while salt forms like the perchlorate (m.p. 195°C) and citrate demonstrate higher thermal stability [2].
The compound behaves as a weak base (pKa unrecorded), extractable into diethyl ether at pH 7.5–8.0 from aqueous solutions [2]. Optical rotation measurements show [α]D = +49° (in ethanol) for the free base [2]. Stability studies indicate sensitivity to alkaline hydrolysis, which cleaves the ester linkage to yield lycoctonine, a key precursor for semi-synthesis [2] [5].
Table 2: Physicochemical Properties of MLA Citrate
Property | Value |
---|---|
Solubility in Water | 2.18 mg/mL (2.49 mM) |
Solubility in DMSO | 116.67 mg/mL (133.35 mM) |
Solubility in Chloroform | Freely soluble |
Melting Point (Free Base) | 128°C (amorphous) |
Optical Rotation ([α]D) | +49° (ethanol, free base) |
pKa | Not determined (weak base behavior) |
Total synthesis of MLA remains unachieved due to its stereochemical complexity and labile ester group [2]. Semi-synthesis from lycoctonine (obtained via alkaline hydrolysis of natural MLA) was first reported in 1994, involving regioselective re-esterification with activated anthranilic acid derivatives [2] [5]. Key challenges include:
Recent advances leverage enzymatic catalysis and protecting-group strategies to improve yields of semi-synthetic analogs. Derivatives modified at the succinimido ring or anthranilate moiety show altered binding affinity for α7 nicotinic receptors, aiding structure-activity relationship studies [5] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1